N-环丙基苄胺

描述

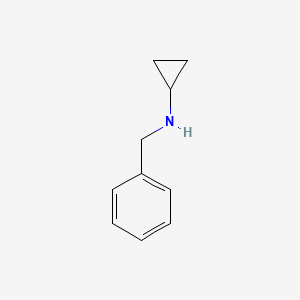

N-Cyclopropylbenzylamine (NCBA) is a synthetic organic compound with a variety of applications in the scientific research and laboratory setting. NCBA is an amine, which is a type of organic compound that contains a nitrogen atom with a lone pair of electrons. NCBA has the chemical formula C9H13N, and it is a colorless, viscous liquid with a pungent odor. NCBA is used in a variety of laboratory experiments, including in the synthesis of other compounds and in the study of various biochemical and physiological effects.

科学研究应用

代谢研究和合成应用

代谢谱分析:N-苄基苯乙胺类化合物,包括与N-环丙基苄胺相关的化合物,正在越来越多地用于研究。一项研究探讨了25CN-NBOMe这种相关化合物在各种系统中的代谢,揭示了其代谢途径的见解,这对于理解N-环丙基苄胺衍生物的代谢可能是相关的(Šuláková等,2021年)。

细胞色素P450失活:N-环丙基苄胺及相关化合物可以通过形成代谢中间体复合物(MICs)显著失活细胞色素P450酶,这在药物代谢和药代动力学中是一个关键方面(Cerny & Hanzlik, 2005)。

合成应用:N-环丙基苄胺衍生物在合成复杂有机化合物中发挥作用。例如,与N-环丙基苄胺相关的N,N-二苄氨基环丙基酮亚胺已被用于产生取代吡咯,展示了该化合物在合成有机化学中的作用(Tanguy et al., 2006)。

药理学研究

核苷酸转运抑制:研究探讨了N-环丙基苄胺衍生物在抑制核苷酸转运蛋白中的作用。这项研究对于理解该化合物在药理学中的潜在治疗应用至关重要(Tromp et al., 2005)。

氨基酸衍生物:将N,N-二苄羧酰胺转化为环丙基胺的研究,与N-环丙基苄胺相关,突显了开发新的氨基酸衍生物的潜力。这对药物化学和药物设计有着重要意义(Kordes et al., 2000)。

神经药理学

- 受体相互作用谱:已对N-环丙基苄胺衍生物进行研究,以了解其与各种受体的相互作用,特别是在新型致幻物质的背景下。了解这些相互作用对于评估这些化合物的药理学特性和潜在临床应用至关重要(Rickli et al., 2015)。

化学合成和有机化学

二氢喹唑啉的合成:N-环丙基苄胺衍生物已被用于合成二氢喹唑啉,展示了该化合物在有机合成和化学工程领域的实用性(Gruber et al., 2018)。

双环二烷基环丙基胺的合成:关于合成单取代和双取代二烷基环丙基胺,与N-环丙基苄胺相关的研究揭示了该化合物在创造新的化学结构方面的重要性,这可以在化学中有各种应用(Meijere等,2002年)。

安全和危害

作用机制

Target of Action

N-Benzylcyclopropylamine, also known as N-benzylcyclopropanamine or N-Cyclopropylbenzylamine, is a compound that has been shown to interact with the Cytochrome P450 (P450) enzymes . These enzymes play a crucial role in the metabolism of various substances, including drugs, within the body.

Mode of Action

N-Benzylcyclopropylamine acts as a partial suicide inactivator of the P450 enzymes The compound achieves this through a ring-opening mechanism, which involves the breaking of a ring structure within the compound . This interaction with the P450 enzymes leads to changes in the metabolic processes within the body.

Biochemical Pathways

The interaction of N-Benzylcyclopropylamine with the P450 enzymes affects various biochemical pathways. One of these is the metabolism of cyclic amines, such as N-Benzylcyclopropylamine itself . This pathway involves the bioactivation of the compound to iminium intermediates, which are associated with covalent binding to macromolecules .

Pharmacokinetics

Its metabolism, as mentioned above, involves interaction with the P450 enzymes . The excretion process of the compound is currently unknown.

Result of Action

The molecular and cellular effects of N-Benzylcyclopropylamine’s action primarily involve changes in the activity of the P450 enzymes . By acting as a partial suicide inactivator, the compound can affect the metabolism of other substances within the body. This could potentially lead to changes in the efficacy and side effects of certain drugs.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Benzylcyclopropylamine. For instance, the presence of other substances that also interact with the P450 enzymes could potentially affect the compound’s ability to bind to these enzymes and inhibit their activity . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and its ability to undergo the ring-opening mechanism .

生化分析

Biochemical Properties

N-Cyclopropylbenzylamine plays a significant role in biochemical reactions, particularly in the inactivation of enzymes. One notable interaction is with mitochondrial monoamine oxidase, where N-Cyclopropylbenzylamine acts as an inactivator . This interaction is time-dependent and concentration-dependent, indicating that the compound’s efficacy is influenced by its concentration and exposure duration. Additionally, the inactivation process is protected by the substrate and product of the enzyme, suggesting a competitive inhibition mechanism .

Cellular Effects

N-Cyclopropylbenzylamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with mitochondrial monoamine oxidase can lead to alterations in the levels of monoamines, which are crucial signaling molecules in cells . These changes can impact cell function, including neurotransmission and metabolic processes. Furthermore, the compound’s effects on gene expression may result in the upregulation or downregulation of specific genes involved in cellular metabolism and signaling pathways.

Molecular Mechanism

At the molecular level, N-Cyclopropylbenzylamine exerts its effects through binding interactions with biomolecules, particularly enzymes. The compound’s inactivation of mitochondrial monoamine oxidase involves binding to the enzyme’s active site, leading to enzyme inhibition . This inhibition can result in decreased enzyme activity and subsequent changes in the levels of monoamine substrates and products. Additionally, N-Cyclopropylbenzylamine may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The effects of N-Cyclopropylbenzylamine can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the inactivation of mitochondrial monoamine oxidase by N-Cyclopropylbenzylamine is not reversed by exhaustive dialysis, indicating that the compound forms a stable and irreversible complex with the enzyme . This stability suggests that the compound’s effects on cellular function may persist over extended periods, even after the initial exposure.

Metabolic Pathways

N-Cyclopropylbenzylamine is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inactivation of mitochondrial monoamine oxidase suggests its involvement in the metabolism of monoamines, which are essential neurotransmitters and signaling molecules . This interaction can affect metabolic flux and the levels of monoamine metabolites, potentially influencing various physiological processes.

Subcellular Localization

N-Cyclopropylbenzylamine’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with mitochondrial monoamine oxidase suggests localization within mitochondria, where it can exert its inhibitory effects on the enzyme . This subcellular targeting is critical for the compound’s role in modulating cellular processes and enzyme activity.

属性

IUPAC Name |

N-benzylcyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-4-9(5-3-1)8-11-10-6-7-10/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBAUXJPPHVCTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90158024 | |

| Record name | N-Cyclopropylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13324-66-8 | |

| Record name | N-Cyclopropylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13324-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopropylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013324668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclopropylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: N-Cyclopropylbenzylamine (N-CBA) acts as a mechanism-based inactivator of MAO. [, , ] This means that N-CBA requires enzymatic activation by MAO to form a reactive species that irreversibly binds to the enzyme. The enzyme first oxidizes N-CBA at the cyclopropyl group, leading to the opening of the cyclopropyl ring. [, ] This reactive intermediate then forms a stable adduct with an active site amino acid residue, permanently inactivating the enzyme. [] This inactivation leads to a decrease in MAO activity, potentially affecting the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine.

A: Introducing an alpha-methyl group to N-CBA, creating N-Cyclopropyl-alpha-methylbenzylamine (N-C alpha MBA), significantly impacts its interaction with MAO. [] While both N-CBA and N-C alpha MBA can be oxidized at either the benzyl methylene or the cyclopropyl group, the alpha-methylation shifts the preference towards cyclopropyl oxidation. [] This results in a substantial increase in the inactivation of MAO by N-C alpha MBA compared to N-CBA. []

A: Yes, the inactivation of MAO by N-CBA can be reversed by certain amines, particularly those with an aromatic ring. [] These amines reactivate the enzyme through a time-dependent process that exhibits saturation kinetics. [] The reactivation mechanism likely involves the formation of a Schiff base with the adduct formed between N-CBA and the active site amino acid residue. [] Subsequent beta-elimination regenerates the active enzyme and releases a modified form of N-CBA as acrolein imine. []

A: Tritium labeling studies using N-[1-3H]CBA provided crucial insights into the mechanism of MAO inactivation. [] These studies demonstrated that the inactivation leads to the incorporation of tritium into the enzyme and the release of [3H]acrolein. [] Furthermore, reactivation of the inactivated enzyme with benzylamine led to the release of one equivalent of tritium as [3H]acrolein. [] This finding confirmed that the cyclopropyl group is the site of oxidation leading to enzyme inactivation and that the adduct formation occurs with an active site residue.

A: Yes, researchers have synthesized structural analogs of N-Cyclopropylbenzylamine, aiming to target aldehyde dehydrogenase (ALDH) instead of MAO. [] These analogs replaced the propargyl group of pargyline with cyclopropyl, allyl, or 2,2,2-trichloroethyl groups. [] The goal was to generate ALDH inhibitors like cyclopropanone, acrolein, or chloral through in vivo metabolism by cytochrome P450 enzymes. []

A: Several publications detail the synthetic procedures for N-Cyclopropylbenzylamine and related compounds. You can find the synthesis of N-[1-2H]- and N-[1-3H]-Cyclopropylbenzylamine, as well as [phenyl-14C]-N-Cyclopropylbenzylamine in the paper by Silverman and Hoffman. [] Another study describes the synthesis of N-Cyclopropyltryptamines. [] Additionally, the preparation of N,N-dialkylated-5,6-methylenedioxytryptamines and N-cyclopropyl-5,6-methylenedioxytryptamine, which involve a novel synthesis of N-methyl- and N-benzylcyclopropylamine, is reported. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。